Ethyl (3R,4R,5S)-4-((tert-butoxycarbonyl)amino)-3-hydroxy-5-methylheptanoate
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Overview
Description
(3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as chiral alcohols or amines.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Formation of Ester: The esterification reaction is carried out using ethyl alcohol and a suitable acid catalyst.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of (3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium methoxide or lithium aluminum hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical drugs, particularly those targeting metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The compound may act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
- (3R,4R,5S,6R)-4-tert-butyl-5-ethyl-2,3,6-trimethyloctane
Uniqueness
(3R,4R,5S)-ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-5-methylheptanoate is unique due to its specific chiral centers and the presence of the Boc-protected amine group. This makes it particularly useful in asymmetric synthesis and as a building block for complex molecules .
Properties
Molecular Formula |
C15H29NO5 |
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Molecular Weight |
303.39 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate |
InChI |
InChI=1S/C15H29NO5/c1-7-10(3)13(11(17)9-12(18)20-8-2)16-14(19)21-15(4,5)6/h10-11,13,17H,7-9H2,1-6H3,(H,16,19)/t10-,11+,13+/m0/s1 |
InChI Key |
VPZGRENKXUDARB-DMDPSCGWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@@H](CC(=O)OCC)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)OCC)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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